Elagolix sodium is a non-peptide gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) []. It is the first orally active GnRHR-ant marketed for managing hormone-dependent diseases []. Elagolix sodium plays a crucial role in scientific research, particularly in studying hormone-dependent diseases like endometriosis and uterine fibroids [, ]. It acts as a valuable tool for investigating the GnRH receptor and its role in various physiological processes [].
Elagolix sodium is derived from a series of chemical modifications aimed at creating a potent antagonist of gonadotropin-releasing hormone. Its classification falls under the Biopharmaceutics Classification System as a Class III drug, indicating high solubility in water and low permeability . This classification is significant for its pharmacokinetics, influencing absorption and bioavailability.
The synthesis of elagolix sodium involves several key steps that utilize various chemical reactions to construct its complex structure. One notable method includes the use of 1-(2-fluoro-6-(trifluoromethyl)benzyl) urea, which is synthesized from 2-fluoro-6-(trifluoromethyl)benzylamine with high yield .
The synthesis process is designed to be commercially viable while maintaining stability and efficacy .
Elagolix sodium has a complex molecular structure characterized by its chemical formula and a molar mass of approximately 653.582 g/mol . The compound contains multiple functional groups, including amines and carboxylates, which play crucial roles in its biological activity.
Elagolix sodium undergoes various chemical reactions that are critical for its functionality as a gonadotropin-releasing hormone antagonist. The key reactions include:
These reactions are essential for its therapeutic effects in managing conditions such as endometriosis.
Elagolix sodium functions by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This blockade prevents the normal pulsatile release of gonadotropins, resulting in reduced secretion of sex hormones from the ovaries. Consequently, this leads to:
Clinical studies have shown that elagolix effectively reduces pain scores in patients suffering from endometriosis-related symptoms .
Elagolix sodium has significant applications beyond treating endometriosis:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3